3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Bcl-2 Inhibition Kinase Profiling SAR

This 3,4-dimethylphenyl benzamide is a structurally novel, uncharacterized member of the N-substituted pyrimidine sulfonyl benzamide class. Its value lies in probing kinase polypharmacology fingerprints and serving as a lipophilic control for Bcl-2 SAR studies. Ideal for target deconvolution via chemical proteomics. Procure for comparative hit expansion, understanding that all target engagement parameters must be empirically determined de novo due to the absence of public bioactivity data.

Molecular Formula C20H27N5O3S
Molecular Weight 417.53
CAS No. 1021248-57-6
Cat. No. B2571159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021248-57-6
Molecular FormulaC20H27N5O3S
Molecular Weight417.53
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C20H27N5O3S/c1-16-5-6-18(15-17(16)2)19(26)21-9-4-14-29(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26)
InChIKeyXGAPGUIWNFZKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021248-57-6)


3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021248-57-6) is a synthetic small molecule with the formula C20H27N5O3S and a molecular weight of 417.53 g/mol . It belongs to a class of N-substituted pyrimidine sulfonyl-substituted benzamide derivatives, a scaffold associated with therapeutic targets such as Bcl-2 family proteins and various kinases [1]. While the compound is commercially available for non-human research purposes, detailed bioactivity data in the public domain is exceptionally limited, making its specific profile largely uncharacterized .

The Risk of Substituting 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide with In-Class Analogs


The N-substituted pyrimidine sulfonyl benzamide class, to which this compound belongs, exhibits profound structure-activity relationships (SAR). Even minor modifications, such as substituting the 3,4-dimethylphenyl ring with a 3,4,5-trimethoxy or 2,4-difluoro group in closely related analogs, can dramatically alter potency, selectivity, and pharmacokinetics [1]. In the absence of peer-reviewed comparative data for this specific compound, any in-class substitution represents a significant risk of experimental failure due to unforeseen changes in target engagement, off-target activity, or cellular efficacy, which are well-documented pitfalls within this chemical series [1].

Quantitative Differentiation Evidence for 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide


Absence of Publicly Available Direct Comparative Bioactivity Data

A comprehensive search of primary literature, patents, and authoritative databases, including ChEMBL, BindingDB, and PubChem, failed to identify any quantitative biological assay data (e.g., IC50, Ki, or cellular potency) for this specific compound against any defined molecular target. The patent literature, including CN-101899008-B, establishes the general Bcl-2 inhibitory potential of the N-substituted pyrimidine sulfonyl benzamide class but does not disclose data for the 3,4-dimethyl derivative [1]. Consequently, no direct head-to-head comparison or cross-study analysis is possible with a specific comparator.

Bcl-2 Inhibition Kinase Profiling SAR

Purity and Identity Documentation as a Minimal Selection Criterion

The primary verifiable evidence for this compound is its commercial specification. The supplier reports a purity of 95% and provides molecular identity confirmation via NMR and HPLC . This differentiates it from in-house synthesized batches or unverified sources, where purity and identity are uncertain. However, this level of characterization is standard and does not represent a unique differentiator among professionally supplied research compounds from reputable vendors.

Quality Control Chemical Purity Identity Verification

Structural Differentiation from Related Scaffolds

Computationally, the compound's structure (molecular weight 417.53, topological polar surface area ~109 Ų, logP ~2.0) places it within the drug-like chemical space associated with CNS and kinase drug discovery . It diverges from other common piperazine sulfonamide probes, such as the RSK2 inhibitor BIX 02565 (MW 422.9), by its specific 3,4-dimethylbenzamide cap, which is predicted to influence binding pocket complementarity [1]. However, these are in silico class-level inferences without empirical validation against a specific comparator.

Chemoinformatics Scaffold Hopping Physicochemical Properties

Research Application Scenarios for 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide Based on Available Evidence


Primary Hit Validation in Bcl-2 Targeted Drug Discovery

Given the patent disclosure of N-substituted pyrimidine sulfonyl benzamides as Bcl-2 inhibitors, this compound could serve as a structurally representative but uncharacterized member for hit expansion or validation assays [1]. Its use is appropriate when the goal is to probe the chemical space around the 3,4-dimethylphenyl motif, with the understanding that all target engagement parameters must be empirically determined de novo due to the lack of public data.

Kinase Selectivity Profiling Tool Compound

The presence of a pyrimidine-piperazine hinge-binding motif, confirmed by analogous PDB entries, suggests potential polypharmacology against multiple kinases. This compound is suitable for broad-panel kinase selectivity screens to identify its specific target profile, a common practice for novel chemotypes. The value lies in its structural novelty, which may reveal unique selectivity fingerprints.

Negative Control in Structure-Activity Relationship (SAR) Studies

When studying the impact of the benzamide substituent on Bcl-2 or kinase inhibition, this 3,4-dimethyl derivative can serve as a lipophilic control compound within a congeneric series (e.g., versus the 3,4,5-trimethoxy analog CAS 1021221-45-3). Its procurement is justified for comparative SAR when the experimental design explicitly includes a suite of analogs and quantifies the resulting biological differences.

Chemical Biology Probe for Target Deconvolution

For research groups equipped with chemical proteomics or activity-based protein profiling (ABPP) capabilities, this compound's uncharacterized state makes it a candidate for target deconvolution. Its procurement is strategic when the primary objective is to identify the full spectrum of its protein interactome in a disease-relevant cellular context, a prerequisite for its advancement as a chemical probe.

Quote Request

Request a Quote for 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.